molecular formula C13H28O4S4 B13829958 5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester

5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester

Cat. No.: B13829958
M. Wt: 376.6 g/mol
InChI Key: NWTGVRZMPYJNKV-UHFFFAOYSA-N
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Description

1,11-Bis(methylsulfonylsulfanyl)undecane is an organic compound characterized by the presence of two methylsulfonylsulfanyl groups attached to an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane typically involves the reaction of 1,11-dibromoundecane with sodium methylsulfonylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylsulfonylsulfanyl groups.

Industrial Production Methods

Industrial production of 1,11-Bis(methylsulfonylsulfanyl)undecane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(methylsulfonylsulfanyl)undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups back to thiol groups.

    Substitution: The methylsulfonylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,11-Bis(methylsulfonylsulfanyl)undecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,11-Bis(methylsulfonylsulfanyl)undecane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.

Comparison with Similar Compounds

1,11-Bis(methylsulfonylsulfanyl)undecane can be compared with other similar compounds such as:

    1,11-Dibromoundecane: A precursor in the synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane.

    1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane: A compound with similar structural features but different functional groups.

    Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different substituents.

The uniqueness of 1,11-Bis(methylsulfonylsulfanyl)undecane lies in its dual sulfonylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H28O4S4

Molecular Weight

376.6 g/mol

IUPAC Name

1,11-bis(methylsulfonylsulfanyl)undecane

InChI

InChI=1S/C13H28O4S4/c1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17/h3-13H2,1-2H3

InChI Key

NWTGVRZMPYJNKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCSS(=O)(=O)C

Origin of Product

United States

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